Anti-Inflammatory Potency of 6beta-Hydroxyhispanone Relative to Class Peers
Direct, head-to-head comparative bioactivity data for 6beta-Hydroxyhispanone are not available in the public domain. While its aglycone, hispanone, has demonstrated specific anti-inflammatory activity by inhibiting superoxide anion generation (IC50 = 8.48 μM) and elastase release (IC50 = 5.42 μM), no such quantitative data exists for 6beta-Hydroxyhispanone [1]. A broader class-level analysis reveals that other labdane diterpenoids from the same plant source (Leonurus japonicus) exhibit a wide range of NO inhibition potency, with IC50 values ranging from 3.9 μM to >50 μM [2]. 6beta-Hydroxyhispanone's potency, target engagement, and specific anti-inflammatory mechanism remain undefined.
| Evidence Dimension | Anti-inflammatory activity (NO production inhibition) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | Compound 30 (from same source): IC50 = 3.9 ± 1.7 μM; Other labdane diterpenoids: IC50 > 50 μM |
| Quantified Difference | Unknown |
| Conditions | LPS-induced NO production in RAW264.7 cells |
Why This Matters
Procurement based on assumed class-level activity is unsupported; the specific potency and mechanism of 6beta-Hydroxyhispanone are not established, making it a distinct entity of unknown activity relative to its well-characterized analogs.
- [1] Qin, J., et al. New labdane diterpenoids from Leonurus japonicus and their anti-inflammatory activity. Phytochemistry Letters, 2014, 10, 313-317. View Source
- [2] Xing-Jie Zhang et al. Structurally Diverse Labdane Diterpenoids from Leonurus japonicus and Their Anti-inflammatory Properties in LPS-Induced RAW264.7 Cells. J. Nat. Prod. 2020, 83, 9, 2643–2654. View Source
